

# Application Note: Spectrofluorimetric Determination of Quinine Hydrochloride in Tonic Water

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## Compound of Interest

Compound Name: Quinine Hydrochloride

Cat. No.: B1198593

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## Introduction

Quinine, originally isolated from the bark of the Cinchona tree, is a well-known antimalarial drug also utilized as a flavoring agent in beverages like tonic water, imparting its characteristic bitter taste.<sup>[1]</sup> Due to potential toxic effects at high concentrations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set limits for quinine content in commercial beverages, typically around 83 parts per million (ppm).<sup>[1][2]</sup> Fluorescence spectroscopy offers a highly sensitive and selective method for the quantification of quinine, which is a strongly fluorescent compound in acidic solutions.<sup>[1][3]</sup> This application note provides a detailed protocol for the spectrofluorimetric determination of **quinine hydrochloride** in tonic water, including sample preparation, instrument parameters, and data analysis.

Quinine exhibits strong fluorescence in a dilute sulfuric acid medium, with distinct excitation and emission spectra. The primary excitation maxima are observed at approximately 250 nm and 350 nm, with a broad emission maximum around 450 nm. The intensity of the fluorescence emission is directly proportional to the concentration of quinine, allowing for accurate quantification.

## Experimental Protocols

This section outlines the necessary reagents, instrumentation, and procedures for the analysis.

## Reagents and Materials

- Quinine sulfate dihydrate (or anhydrous quinine) ( $\geq 98.0\%$  purity)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), ACS reagent grade (95-98%)
- Deionized or distilled water
- Commercial tonic water samples
- Volumetric flasks (various sizes: 25 mL, 50 mL, 100 mL, 1000 mL)
- Pipettes (various sizes)
- Quartz fluorescence cuvettes (10 x 10 mm)

## Instrumentation

A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector is required. Specific instrument parameters from various studies are summarized in Table 1.

## Preparation of Solutions

2.3.1. 0.05 M Sulfuric Acid Solution: Carefully add the required volume of concentrated  $\text{H}_2\text{SO}_4$  to a volume of deionized water, and then dilute to the final desired volume to achieve a 0.05 M concentration.

2.3.2. Quinine Stock Solution (e.g., 1000 ppm): Accurately weigh approximately 0.1207 g of quinine sulfate dihydrate (which corresponds to 0.1000 g of quinine) and dissolve it in a 100 mL volumetric flask with 0.05 M  $\text{H}_2\text{SO}_4$ .

2.3.3. Working Standard Solution (e.g., 10 ppm): Prepare a working standard solution by diluting the stock solution. For example, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M  $\text{H}_2\text{SO}_4$ .

2.3.4. Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with 0.05 M H<sub>2</sub>SO<sub>4</sub> to cover a linear concentration range (e.g., 0.05 - 1.5 ppm).

## Sample Preparation

- Degassing: Vigorously shake a small aliquot of the tonic water sample in an open container to remove dissolved carbon dioxide.
- Dilution: Accurately pipette a known volume of the degassed tonic water (e.g., 0.5 mL) into a volumetric flask (e.g., 50 mL) and dilute to the mark with 0.05 M H<sub>2</sub>SO<sub>4</sub>. A dilution factor that brings the expected quinine concentration into the middle of the calibration range is recommended. A 100-fold dilution is common.

## Spectrofluorimetric Measurement

- Instrument Setup: Set the spectrofluorometer parameters as detailed in Table 1. Use 0.05 M H<sub>2</sub>SO<sub>4</sub> as a blank to zero the instrument.
- Measurement: Measure the fluorescence intensity of the calibration standards and the prepared tonic water samples.

## Data Presentation

### Instrument Parameters

Parameter	Setting 1	Setting 2	Setting 3
Excitation Wavelength (λ <sub>ex</sub> )	350 nm	330 nm	365 nm
Emission Wavelength (λ <sub>em</sub> )	450 nm	380 nm	~450 nm
Excitation Slit Width	5.0 nm	20 nm	N/A
Emission Slit Width	5.0 nm	20 nm	N/A
PMT Voltage	600 V	550 V (medium)	N/A
Scan Speed	N/A	240 nm/min	N/A

## Method Validation Parameters

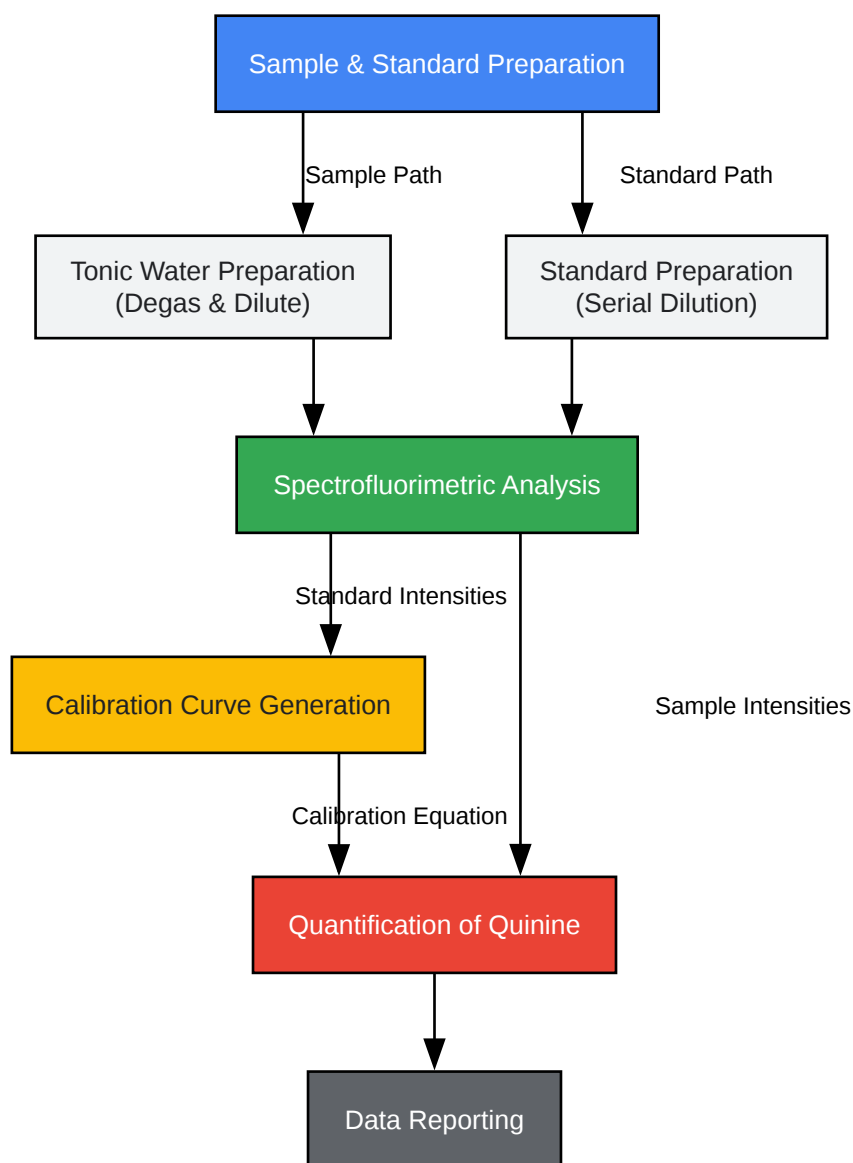
Parameter	Result
Linearity Range	0.05 - 1.5 ppm
Correlation Coefficient ( $R^2$ )	> 0.999
Limit of Detection (LOD)	16.6 ng/mL
Limit of Quantification (LOQ)	19.8 ng/mL
Spike Recovery	97.7 - 102.3%
Intra-day Precision (%RSD)	0.05 - 0.3%
Inter-day Precision (%RSD)	0.50 - 1.58%

## Typical Quinine Concentrations in Tonic Water

Sample	Reported Concentration (ppm)
Tonic Water Brand 1	61.0
Tonic Water Brand 2	79.9
Tonic Water Brand 3	57.0
Tonic Water Brand 4	64.8

## Experimental Workflow and Signaling Pathways

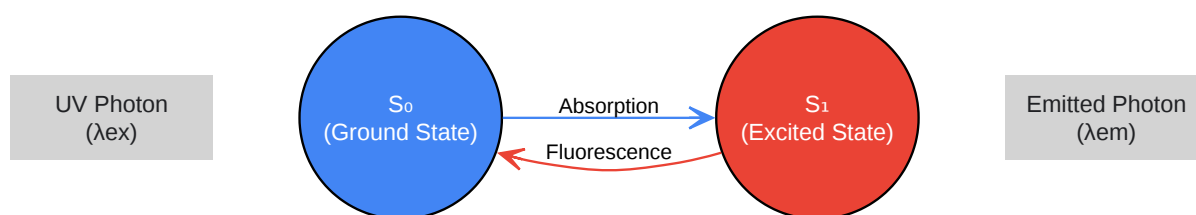
The following diagram illustrates the logical workflow for the spectrofluorimetric determination of quinine in tonic water.



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Caption: Experimental workflow for quinine determination.

The fluorescence of quinine is based on the excitation of its  $\pi$  electrons to a higher energy state by absorbing UV radiation, followed by the emission of a photon as the electrons return to the ground state.



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Caption: Simplified Jablonski diagram for quinine fluorescence.

## Conclusion

Spectrofluorimetry provides a simple, rapid, and reliable method for the determination of quinine in tonic water. The high sensitivity and selectivity of the technique allow for accurate quantification with minimal sample preparation. The presented protocol and validation data demonstrate the robustness of this method for quality control in the beverage industry and for research purposes. It is important to note that certain ions, such as chloride, can quench quinine fluorescence, which should be considered in method development if high concentrations of such interferents are expected.

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## References

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